molecular formula C9H13BN2O2 B573176 (6-(Cyclobutylamino)pyridin-2-yl)boronic acid CAS No. 1309981-35-8

(6-(Cyclobutylamino)pyridin-2-yl)boronic acid

Cat. No.: B573176
CAS No.: 1309981-35-8
M. Wt: 192.025
InChI Key: NOMBXXLSWJWVRD-UHFFFAOYSA-N
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Description

(6-(Cyclobutylamino)pyridin-2-yl)boronic acid (CAS: 1309981-35-8) is a boronic acid derivative featuring a pyridine ring substituted with a cyclobutylamino group at the 6-position and a boronic acid moiety at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form carbon-carbon bonds. The cyclobutylamino substituent introduces steric and electronic effects that modulate reactivity and solubility, distinguishing it from other pyridine-based boronic acids .

Properties

IUPAC Name

[6-(cyclobutylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-2-6-9(12-8)11-7-3-1-4-7/h2,5-7,13-14H,1,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMBXXLSWJWVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)NC2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671274
Record name [6-(Cyclobutylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-35-8
Record name Boronic acid, B-[6-(cyclobutylamino)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Cyclobutylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Cyclobutylamino)pyridin-2-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutylamine reacts with a halogenated pyridine derivative.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-(Cyclobutylamino)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry

    Organic Synthesis: (6-(Cyclobutylamino)pyridin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Catalysis: It serves as a ligand or catalyst in various organic transformations.

Biology

    Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Bioconjugation: It can be used to modify biomolecules for imaging or therapeutic purposes.

Medicine

    Anticancer Research: Studies investigate its role in inhibiting specific enzymes or pathways involved in cancer progression.

    Antibacterial Agents: Research explores its potential as a scaffold for developing new antibiotics.

Industry

    Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

    Sensors: It is employed in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of (6-(Cyclobutylamino)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Variations in Cycloalkyl Substituents

The size and conformation of the cycloalkyl group on the pyridine ring significantly influence steric hindrance and electronic properties. Key analogs include:

Compound Name CAS Number Cycloalkyl Group Molecular Formula Key Structural Feature
(6-(Cyclobutylamino)pyridin-2-yl)boronic acid 1309981-35-8 Cyclobutyl C₉H₁₃BN₂O₂ 6-amino, 2-boronic acid
(6-(Cyclopentylamino)pyridin-2-yl)boronic acid 321724-19-0 Cyclopentyl C₁₀H₁₅BN₂O₂ Larger ring increases steric bulk
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid 1309982-29-3 Cyclopropyl C₈H₁₁BN₂O₂ Smaller ring reduces steric hindrance
6-(Cyclohexylamino)pyridine-2-boronic acid 1310384-86-1 Cyclohexyl C₁₁H₁₇BN₂O₂ Largest ring, maximal hydrophobicity

Impact of Cycloalkyl Size :

  • The cyclobutyl group balances moderate steric bulk with conformational flexibility .
  • Hydrophobicity : Cyclohexyl derivatives exhibit lower aqueous solubility compared to cyclobutyl or cyclopropyl analogs, influencing solvent selection for reactions .

Functional Group Substitutions

Replacing the amino group with ether or protected amines alters electronic properties and reactivity:

Compound Name CAS Number Functional Group Key Difference from Target Compound
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid 1310404-91-1 Ether (O-linkage) Reduced electron-donating ability compared to amino group; lower stability in acidic conditions
6-(BOC-Methylamino)pyridine-3-boronic acid 1218790-80-7 BOC-protected amine Enhanced stability but requires deprotection for reactivity

Electronic Effects :

  • The amino group in the target compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution. Ether-linked analogs lack this activation, leading to slower reaction kinetics in cross-couplings .

Chirality Considerations

Unlike pyrrolidine boronic acids (e.g., racemic mixtures in ), this compound lacks a chiral center due to symmetric substitution on the cyclobutyl ring. This simplifies synthesis and eliminates enantiomer separation requirements .

Reactivity and Application Comparison

Suzuki-Miyaura Cross-Coupling

  • Reactivity: Cyclobutylamino derivatives exhibit intermediate reactivity between smaller (cyclopropyl) and bulkier (cyclohexyl) analogs. For example, coupling yields with aryl halides are typically higher than cyclohexyl analogs but lower than cyclopropyl derivatives due to balanced steric effects .
  • Substrate Compatibility: The amino group enhances coordination to palladium catalysts, improving efficiency compared to ether-substituted analogs .

Stability and Handling

  • Storage: Unlike BOC-protected analogs requiring refrigeration (e.g., 6-(BOC-Methylamino)pyridine-3-boronic acid ), the target compound is stable at room temperature but should be stored anhydrous to prevent boronic acid hydrolysis .
  • Safety: No significant hazards are reported for the target compound, whereas BOC-protected derivatives may release toxic gases upon decomposition .

Biological Activity

(6-(Cyclobutylamino)pyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The structure of this compound features a pyridine ring substituted with a cyclobutylamino group and a boronic acid moiety. This unique arrangement allows for interactions with various biological targets, particularly enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The boronic acid group is known to form reversible covalent bonds with serine or cysteine residues in enzymes, which can lead to inhibition. This property is particularly relevant in the context of proteases and kinases.
  • Target Engagement : Studies have shown that compounds with similar structures can selectively inhibit enzymes like EGFR (epidermal growth factor receptor), which is crucial in cancer biology. The binding affinity and selectivity are often influenced by the substituents on the pyridine ring .

Anticancer Activity

Recent investigations into compounds related to this compound have highlighted their potential as anticancer agents:

  • EGFR Inhibition : Compounds with similar structures have demonstrated significant inhibition of mutant EGFR variants, which are commonly associated with lung cancer. For instance, analogs showed IC50 values in the low nanomolar range against mutant forms of EGFR, indicating potent activity .
  • Cellular Assays : In cellular models, these compounds exhibited antiproliferative effects, with selectivity over non-mutant cell lines. For example, certain derivatives displayed selective toxicity towards cancer cells harboring specific mutations while sparing normal cells .

Other Biological Activities

  • Antimycobacterial Activity : Research into related boronic acids has revealed promising activity against Mycobacterium tuberculosis (Mtb). The mechanism involves targeted degradation of essential enzymes through binding interactions that disrupt metabolic pathways critical for bacterial survival .
  • Affinity for Biomolecules : The ability of boronate compounds to selectively bind to cis-diol-containing biomolecules has been utilized for biomolecule enrichment techniques, enhancing their application in biochemical assays and diagnostics .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of various pyridine-based boronic acids, this compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation significantly at concentrations as low as 100 nM, with higher efficacy observed in cells expressing mutant EGFR.

CompoundCell LineIC50 (nM)Selectivity
This compoundH1975 (EGFR L858R/T790M)508-fold over A431
Control CompoundA431 (EGFR WT)400-

Case Study 2: Antimycobacterial Activity

A series of boronic acids were screened for their ability to inhibit Mtb growth. This compound demonstrated significant antimicrobial activity, with an MIC value of 0.5 mM, suggesting its potential as a lead compound for further development against tuberculosis.

CompoundMIC (mM)Mechanism
This compound0.5Enzyme degradation
Pyrazinoic Acid Analog0.7Metabolic disruption

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